

CP-461 Free Base: Physicochemical Profiling and Technical Characterization[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: CP-461 free base

CAS No.: 227619-92-3

Cat. No.: B1669497

[Get Quote](#)

Content Type: Technical Reference Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Formulation Engineers Subject: Physicochemical properties, synthesis logic, and experimental handling of CP-461.[1]

Executive Summary: The Chemical Entity[2][3][4][5][6][7][8]

CP-461 (also known as OSI-461) represents a second-generation Selective Apoptotic Antineoplastic Drug (SAAND).[2][3] Structurally, it is a benzyl-amide derivative of a pyridine-substituted sulindac analog.[2] Unlike its parent compound exisulind (sulindac sulfone), CP-461 was engineered to enhance potency against cyclic GMP-phosphodiesterase (cGMP-PDE) isozymes, specifically PDE2 and PDE5, while maintaining a lack of cyclooxygenase (COX) inhibitory activity.[2][1]

This guide details the physicochemical parameters that define its behavior in vitro and in vivo, providing a roadmap for reproducible experimental handling.[1]

Chemical Identity and Structural Architecture[2][5]

CP-461 is distinct from traditional NSAIDs due to the replacement of the methylsulfinylbenzylidene moiety of sulindac with a pyridinylmethylene group and the

conversion of the carboxylic acid tail to an N-benzyl acetamide.[2] These modifications significantly increase lipophilicity and target specificity.

Nomenclature and Identifiers[1]

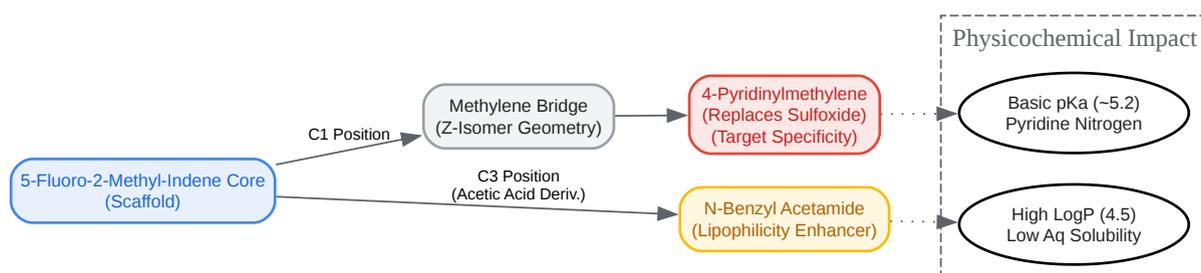
- IUPAC Name: (1Z)-N-benzyl-2-[5-fluoro-2-methyl-1-(pyridin-4-ylmethylidene)-1H-inden-3-yl]acetamide[2]
- Common Codes: CP-461, OSI-461[2][4][3][5]
- CAS Registry Number: 227619-96-7 (Free Base)[2]
- Molecular Formula:

[1][6]

- Molecular Weight: 384.45 g/mol [2][1]

Structural Diagram (Pharmacophore Map)[2]

The following diagram illustrates the modular construction of CP-461, highlighting the functional groups responsible for its PDE inhibitory activity and solubility profile.



[Click to download full resolution via product page](#)

Caption: Modular structural analysis of CP-461 showing the indene scaffold and key substitutions affecting solubility and binding.

Physicochemical Profile

The following data represents the core physicochemical properties of **CP-461 free base**. These values are critical for determining appropriate vehicles for in vitro assays and in vivo dosing.

Property	Value / Description	Experimental Context
Physical State	Solid crystalline powder	Typically greenish-white to yellow.[2]
Melting Point	201 – 204 °C	Indicates high lattice energy; requires heating for dissolution in some organic carriers.
Lipophilicity (LogP)	~4.5 (Predicted)	Highly lipophilic.[1] Class II/IV BCS candidate.[2] Permeable but solubility-limited.[2]
pKa	~5.2 (Pyridine nitrogen)	Weak base. Ionized at gastric pH (improving solubility), neutral at physiological pH (7.4).[1]
Aqueous Solubility	< 1 µg/mL (at pH 7.[2]4)	Practically insoluble. Precipitation is a major risk in cell culture media.
Organic Solubility	DMSO (> 50 mg/mL)	Preferred solvent for stock solutions.[1]
H-Bond Donors	1 (Amide NH)	Limited hydrogen bonding capacity contributes to low water solubility.[2]
H-Bond Acceptors	3 (F, O, Pyridine N)	Pyridine nitrogen is the primary site for protonation.[1]

Solubility & Formulation Science[1]

Due to its high LogP and rigid crystalline structure, CP-461 presents significant formulation challenges.^[2] The free base is prone to rapid precipitation upon dilution into aqueous buffers.

Solubility Behavior^{[1][3][7]}

- pH Dependence: Solubility is enhanced in acidic environments (pH < 4) due to protonation of the pyridine ring. However, rapid precipitation occurs as the pH rises to neutral (intestinal/blood pH).^[1]
- Solvent Compatibility:
 - DMSO: Excellent. Stable stock solutions (10–50 mM) can be stored at -20°C.^[2]
 - Ethanol: Moderate to Low.^[2] Not recommended for high-concentration stocks.^[2]
 - Water/PBS: Poor.^[2] Do not attempt direct dissolution.^[2]

Experimental Protocol: Preparation of Assay Standards

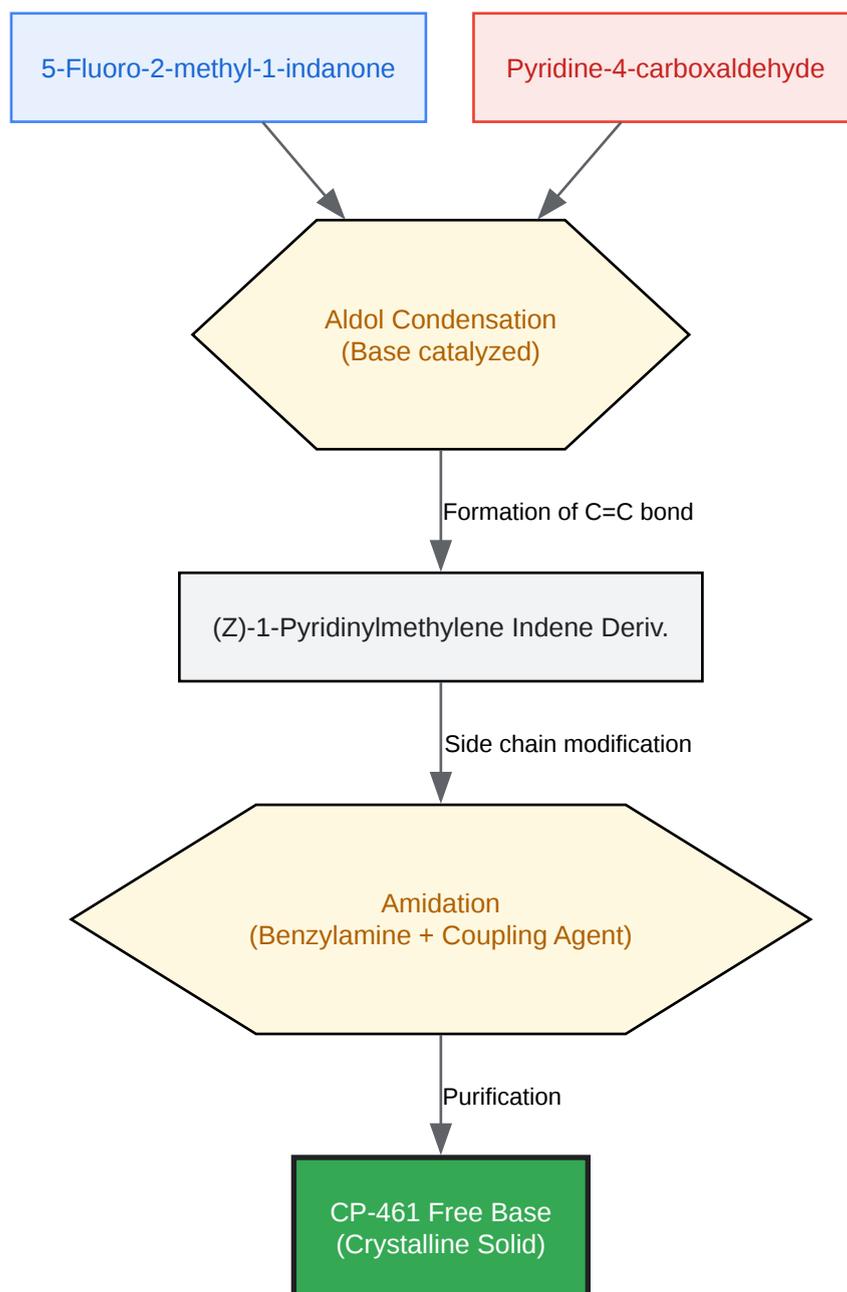
To ensure reproducibility in enzymatic (PDE) or cellular (apoptosis) assays, follow this "solvent-shift" protocol to minimize microprecipitation:

- Weighing: Weigh **CP-461 free base** into a glass vial (avoid plastic if possible to prevent adsorption).
- Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration of 10 mM. Vortex vigorously for 30 seconds.^[2] If particles persist, sonicate at 40°C for 5 minutes.
- Quality Check: Inspect visually. The solution must be perfectly clear and yellow/amber.
- Serial Dilution: Perform all serial dilutions in 100% DMSO first.
- Final Step (The Shift): Dilute the DMSO working solution 1:1000 into the assay buffer (e.g., RPMI + 10% FBS) immediately prior to use.
 - Critical Control: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.^[2]

- Observation: Watch for "crashing out" (cloudiness). If observed, use an intermediate dilution step with PBS containing 0.1% BSA as a carrier.[1]

Synthesis and Derivatization Logic

Understanding the synthesis provides insight into the impurities profile and stability. CP-461 is typically synthesized via a convergent route involving the condensation of an indene precursor with a pyridine aldehyde, followed by amidation.



[Click to download full resolution via product page](#)

Caption: Convergent synthetic pathway for CP-461 highlighting the construction of the Z-isomer scaffold.

Biological Context & Mechanism[2][9][11][12]

The physicochemical properties of CP-461 are directly tuned for its mechanism of action.[2]

- **Membrane Permeability:** The high LogP (4.5) ensures rapid passive diffusion across the cell membrane, essential for targeting intracellular cGMP-PDEs.
- **Target Selectivity:** Unlike Sulindac (which targets COX enzymes via a carboxylic acid interaction), the N-benzyl amide of CP-461 sterically hinders COX binding while optimizing the fit within the catalytic pocket of PDE2 and PDE5.[2]
- **Apoptosis Induction:** By inhibiting PDE2/5, CP-461 elevates intracellular cGMP levels, activating Protein Kinase G (PKG).[1] This triggers a signaling cascade that degrades -catenin and induces apoptosis in tumor cells, independent of p53 status.

References

- Piazza, G. A., et al. (2001).[1] "Exisulind, a selective apoptotic antineoplastic drug." [1] *Drugs of the Future*, 26(6), 575.[1]
- Sun, W., et al. (2002).[1][7] "Phase I and pharmacokinetic trial of the proapoptotic sulindac analog CP-461 in patients with advanced cancer." *Clinical Cancer Research*, 8(10), 3100-3104.[1][7]
- Soh, J. W., et al. (2000).[1] "Novel sulindac derivatives that inhibit growth by inducing apoptosis in human prostate cancer cells." [2] *Clinical Cancer Research*, 6, 4136-4141.[1]
- Thompson, W. J., et al. (2000).[1] "Sulfone metabolites of sulindac inhibit cyclic GMP phosphodiesterase." [2] *Cellular Signalling*, 12, 517-524.[1]
- PubChem Database. "Compound Summary for CID 6445782 (CP-461)." National Center for Biotechnology Information.[2] [1]

Disclaimer: This guide is for research purposes only. CP-461 is an investigational compound and is not approved for clinical use.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [[cancer.gov](https://www.facebook.com/cancer.gov)]
- 4. US11382917B2 - Liquid oral formulations for tadalafil - Google Patents [patents.google.com]
- 5. sciengine.com [sciengine.com]
- 6. PubChemLite - Cp-461 free base (C₂₅H₂₁FN₂O) [pubchemlite.lcsb.uni.lu]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [CP-461 Free Base: Physicochemical Profiling and Technical Characterization[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669497#cp-461-free-base-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com